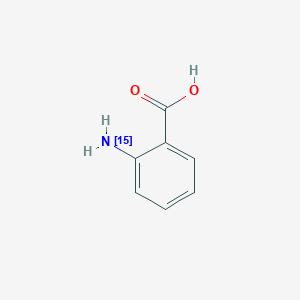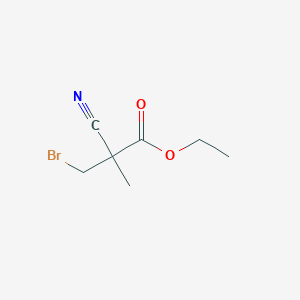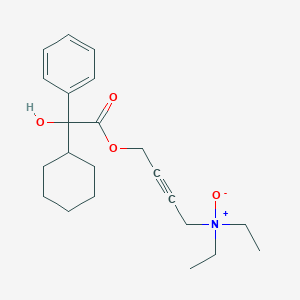
14-Chlorodaunorubicin
Descripción general
Descripción
14-Chlorodaunorubicin is a synthetic derivative of daunorubicin, an anthracycline antibiotic. It is primarily used as an anticancer agent due to its potent cytotoxic properties. The compound is characterized by the presence of a chlorine atom at the 14th position of the daunorubicin molecule, which enhances its pharmacological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 14-Chlorodaunorubicin involves the chlorination of daunorubicin. The process typically includes the following steps:
Starting Material: Daunorubicin is used as the starting material.
Chlorination: The chlorination reaction is carried out using thionyl chloride or phosphorus pentachloride as chlorinating agents.
Reaction Conditions: The reaction is conducted under controlled temperature and pH conditions to ensure selective chlorination at the 14th position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of daunorubicin are subjected to chlorination.
Purification: The crude product is purified using chromatographic techniques to obtain high-purity this compound.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and efficacy of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 14-Chlorodaunorubicin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The chlorine atom at the 14th position can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophilic reagents like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Hydroquinone derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
14-Chlorodaunorubicin has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for the development of chromatographic methods.
Biology: Employed in cell biology studies to investigate the mechanisms of cytotoxicity and apoptosis.
Medicine: Utilized in preclinical and clinical studies for the development of new anticancer therapies.
Industry: Applied in the pharmaceutical industry for the synthesis of novel anthracycline derivatives with improved therapeutic profiles.
Mecanismo De Acción
14-Chlorodaunorubicin exerts its effects through multiple mechanisms:
DNA Intercalation: The compound intercalates into DNA, disrupting the replication and transcription processes.
Topoisomerase II Inhibition: It inhibits the activity of topoisomerase II, preventing the relaxation of supercoiled DNA and leading to DNA strand breaks.
Free Radical Formation: The compound generates free radicals that cause oxidative damage to cellular components.
Molecular Targets and Pathways:
DNA: Direct interaction with DNA leads to the inhibition of nucleic acid synthesis.
Topoisomerase II: Inhibition of this enzyme disrupts DNA repair and replication.
Oxidative Stress Pathways: Induction of oxidative stress contributes to cell death.
Comparación Con Compuestos Similares
14-Chlorodaunorubicin is compared with other anthracycline antibiotics such as:
Daunorubicin: The parent compound, less potent due to the absence of the chlorine atom.
Doxorubicin: Another anthracycline with a hydroxyl group at the 14th position, known for its broad-spectrum anticancer activity.
Epirubicin: A stereoisomer of doxorubicin with reduced cardiotoxicity.
Idarubicin: A derivative with improved oral bioavailability and potency.
Uniqueness: this compound is unique due to the presence of the chlorine atom, which enhances its cytotoxicity and alters its pharmacokinetic properties, making it a valuable compound in cancer research and therapy.
Propiedades
IUPAC Name |
7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-9-(2-chloroacetyl)-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28ClNO10/c1-10-22(31)13(29)6-17(38-10)39-15-8-27(36,16(30)9-28)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34/h3-5,10,13,15,17,22,31,33,35-36H,6-9,29H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPCKPOWJKPVJRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CCl)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28ClNO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00923740 | |
| Record name | 3-(Chloroacetyl)-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-amino-2,3,6-trideoxyhexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00923740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
562.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121250-06-4 | |
| Record name | 14-Chlorodaunorubicin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121250064 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Chloroacetyl)-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-amino-2,3,6-trideoxyhexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00923740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Methoxy-[1,1'-biphenyl]-3-amine hydrochloride](/img/structure/B27535.png)


![2-Methyl-6-phenyl-3,7-dihydroimidazo[1,2-a]pyrazin-3-one](/img/structure/B27542.png)
![4-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)butanoic acid](/img/structure/B27553.png)

![N-[(1R,2R)-2-[[(1R)-1-(1-Naphthyl)ethyl]amino]cyclohexyl]-4-nitrobenzenesulfonamide](/img/structure/B27559.png)




![N-[(3-Bromophenyl)methylene]-2,2-dimethoxyethanamine](/img/structure/B27572.png)
![Phenyl [4-(2-formylhydrazinyl)phenyl]carbamate](/img/structure/B27574.png)
